6-Iodo-4-methyl-1h-indazole
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology
Nitrogen-containing heterocycles are fundamental building blocks of life, forming the core structures of essential biomolecules such as nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.gov Their prevalence in nature has inspired chemists to explore their potential in medicinal applications. In fact, a significant majority of FDA-approved drugs contain at least one nitrogen-based heterocyclic moiety. nih.govmdpi.com This is largely due to the ability of the nitrogen atoms to form hydrogen bonds with biological targets, a key interaction in molecular recognition and a determinant of a compound's pharmacological activity. nih.gov The structural diversity and functional versatility of these compounds make them indispensable tools in the development of new therapeutic agents for a wide array of diseases, including cancer, infectious diseases, and neurological disorders. nih.govmdpi.com
Overview of the Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry Research
The indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. taylorfrancis.comsamipubco.comnih.gov This term denotes a molecular framework that can bind to multiple, unrelated biological targets, making it a valuable starting point for drug discovery. samipubco.com The indazole nucleus is noted for its structural versatility, favorable pharmacokinetic properties, and a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects. samipubco.comnih.govresearchgate.netresearchgate.net Its unique structure, which combines aromatic stability with heterocyclic functionality, allows for effective interaction with biological systems. samipubco.com Consequently, numerous indazole-containing compounds have been developed and are currently in clinical use or undergoing clinical trials for various diseases. samipubco.comnih.gov
Structural Characteristics of 1H-Indazole and its Tautomeric Forms
Indazole can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The most common and thermodynamically stable form is 1H-indazole. mdpi.comchemicalbook.comresearchgate.net It exists in equilibrium with 2H-indazole, with the 1H-tautomer being energetically more favorable. chemicalbook.comresearchgate.net A third, less common tautomer is 3H-indazole. researchgate.netchemicalbook.com The specific tautomeric form can influence the molecule's chemical reactivity and its interactions with biological targets. The substitution pattern on the indazole ring can also affect the tautomeric equilibrium. mdpi.com
Contextualizing 6-Iodo-4-methyl-1H-indazole within Substituted Indazole Research
This compound is a derivative of the 1H-indazole core, featuring an iodine atom at the 6-position and a methyl group at the 4-position of the benzene ring. The introduction of these substituents significantly modifies the electronic and steric properties of the parent indazole molecule. The iodine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. The methyl group can influence the molecule's lipophilicity and its fit within a biological target's binding site.
The synthesis of substituted indazoles like this compound is an active area of research, with various methods being developed to create diverse derivatives for biological screening. organic-chemistry.orgnih.govacs.org These synthetic efforts aim to explore the structure-activity relationships of indazole-based compounds, leading to the identification of new therapeutic agents. nih.gov For instance, the 6-iodo-1H-indazole core is a known intermediate in the synthesis of certain kinase inhibitors. chemicalbook.comchemicalbook.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| CAS Number | 885521-18-6 |
| Density | 1.9±0.1 g/cm³ |
| Boiling Point | 367.6±22.0 °C at 760 mmHg |
| Flash Point | 176.1±22.3 °C |
| LogP | 3.31 |
| PSA | 28.68000 |
This data is compiled from various chemical databases and may have slight variations depending on the source. chemsrc.comchemscene.com
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODWOXFUIAWITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646474 | |
| Record name | 6-Iodo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-18-6 | |
| Record name | 6-Iodo-4-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Iodo 4 Methyl 1h Indazole and Its Analogues
General Approaches for the Construction of the Indazole Core
The formation of the indazole ring, a fusion of benzene (B151609) and pyrazole (B372694) rings, is the foundational step in synthesizing derivatives like 6-iodo-4-methyl-1H-indazole. Various synthetic strategies have been developed, primarily revolving around the formation of the crucial N-N bond and the cyclization to form the pyrazole portion of the molecule.
Cyclization reactions are a cornerstone of indazole synthesis, often involving the formation of an N-N bond late in the synthetic sequence. A prominent method is the intramolecular oxidative C-H amination of arylhydrazones. nih.govnih.govresearchgate.net In this approach, readily prepared hydrazones, derived from the condensation of aryl ketones and hydrazines, undergo cyclization through the direct formation of a bond between a nitrogen atom and an aromatic C-H group. nih.govresearchgate.net This transformation can be mediated by various reagents, including silver(I) salts or molecular iodine, which act as oxidants to facilitate the ring closure. nih.govnih.govacs.org
Another significant strategy is the reductive cyclization of ortho-substituted nitroarenes. For instance, ortho-imino-nitrobenzene substrates can be converted into 2H-indazoles through reductive cyclization promoted by organophosphorus reagents like tri-n-butylphosphine. acs.org This method is valued for its mild conditions and operational simplicity. acs.orgorganic-chemistry.org
The table below summarizes key cyclization and amination strategies for indazole core synthesis.
| Strategy | Precursor | Key Reagents/Conditions | Outcome | Reference(s) |
| Intramolecular Oxidative C-H Amination | Arylhydrazones | AgNTf₂, Cu(OAc)₂ | 1H-Indazoles | nih.govacs.org |
| Intramolecular C-H Amination | Diaryl ketone hydrazones | I₂, KI, NaOAc | 1H-Indazoles | nih.govresearchgate.net |
| Reductive Cyclization | o-Nitrobenzylidene amines | MoO₂Cl₂(dmf)₂, Ph₃P | 2-Aryl-2H-indazoles | organic-chemistry.org |
| Condensation-Cadogan Reductive Cyclization | o-Nitrobenzaldehydes and anilines | Tri-n-butylphosphine | 2H-Indazoles | acs.org |
Transition-metal catalysis offers powerful and efficient pathways to the indazole core, primarily through C-H activation and annulation sequences. nih.gov These methods are highly atom-economical as they often avoid the need for pre-functionalized starting materials. nih.gov Rhodium(III) and Cobalt(III) are notable catalysts in this domain. acs.orgacs.org
A common approach involves the reaction of azobenzenes with aldehydes. nih.govacs.org In a process catalyzed by a Rhodium(III) complex, an ortho C-H bond of the azobenzene (B91143) adds across the aldehyde carbonyl group. The resulting intermediate then undergoes cyclization and aromatization to yield an N-aryl-2H-indazole. acs.org The azo group is critical, serving first to direct the C-H activation and later as a nucleophile to trap the intermediate. acs.org The regioselectivity of the reaction on unsymmetrical azobenzenes can be controlled by both steric and electronic factors. acs.orgacs.org
Similarly, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a route to 2-aryl-2H-indazoles, tolerating a wide range of substituents. organic-chemistry.org These metal-catalyzed reactions represent a significant advancement, enabling the one-step construction of complex indazole derivatives from readily available precursors. nih.gov
| Catalyst System | Reactants | Reaction Type | Product | Reference(s) |
| [CpRhCl₂]₂, AgSbF₆ | Azobenzenes + Aldehydes | C-H Activation / Cyclative Capture | N-Aryl-2H-indazoles | acs.org |
| CpCo(III) complex | Azobenzenes + Aldehydes | C-H Functionalization / Cyclization | N-Aryl-2H-indazoles | acs.org |
| Palladium catalyst | N-Aryl-N-(o-bromobenzyl)hydrazines | Intramolecular Amination | 2-Aryl-2H-indazoles | organic-chemistry.org |
| Copper(I) Oxide (Cu₂O) | 2-Bromobenzaldehydes, primary amines, NaN₃ | One-pot three-component reaction | 2H-Indazoles | organic-chemistry.org |
Regioselective Functionalization of the Indazole Ring System
Once the indazole core is formed, subsequent functionalization is often necessary to produce the target molecule. The introduction of substituents at specific positions on the benzene or pyrazole portion of the ring requires regioselective methods.
The introduction of an iodine atom onto the indazole ring is a key strategic step, as the iodo-substituent serves as a versatile handle for further modifications via cross-coupling reactions. chim.itmdpi.com
Direct iodination is a common method for introducing iodine onto the indazole nucleus. This typically involves treating the indazole with molecular iodine (I₂) in the presence of a base. chim.itmdpi.com The reaction is often performed in a polar solvent like dimethylformamide (DMF). chim.itmdpi.comrsc.org The basic conditions are crucial for generating the iodinating species and facilitating the electrophilic substitution on the electron-rich indazole ring. chim.it
The C3 position of the indazole ring is particularly susceptible to electrophilic attack. For instance, unprotected 1H-indazole can be efficiently converted to 3-iodo-1H-indazole using a combination of iodine and potassium hydroxide (B78521) (KOH) in DMF. chim.itmdpi.com This method has been applied to various substituted indazoles, including 6-bromoindazole, to furnish the corresponding 3-iodo derivatives. chim.itrsc.org
| Indazole Substrate | Iodinating Agent | Base / Solvent | Product | Reference(s) |
| 1H-Indazole | I₂ | KOH / DMF | 3-Iodo-1H-indazole | mdpi.com |
| 6-Bromoindazole | I₂ | KOH / DMF | 6-Bromo-3-iodo-1H-indazole | chim.itrsc.org |
| 5-Methoxyindazole | I₂ | KOH / Dioxane | 3-Iodo-5-methoxyindazole | chim.it |
| 5-Nitroindazole | I₂ | K₂CO₃ / DMF | 3-Iodo-5-nitroindazole | chim.it |
An alternative, indirect route for introducing an iodine substituent is through the diazotization of an amino-indazole, followed by a Sandmeyer-type reaction. organic-chemistry.orgthieme-connect.de This two-step process is particularly useful for installing iodine at positions that are not readily accessible through direct electrophilic iodination.
The process begins with the conversion of a primary aromatic amine (in this case, an amino-indazole) into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric or sulfuric acid) at low temperatures. organic-chemistry.orgthieme-connect.de The resulting diazonium salt is often unstable and is used immediately in the next step. organic-chemistry.org
In the second step, the diazonium group is displaced by an iodide ion. This is accomplished by introducing a source of iodide, such as potassium iodide (KI), to the solution containing the diazonium salt. thieme-connect.deresearchgate.net The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating the substitution reaction to yield the corresponding iodo-indazole. organic-chemistry.org This method provides a reliable way to synthesize specific regioisomers of iodo-indazoles from the corresponding amino precursors. thieme-connect.de
Introduction of Methyl Substituents: Methylation Approaches
The introduction of methyl groups onto the indazole scaffold is a critical step in the synthesis of many biologically active compounds. N-methylation of the indazole ring typically yields a mixture of N-1 and N-2 isomers, with the ratio being influenced by the reaction conditions, the nature of the substituents on the indazole ring, and the methylating agent used. rsc.org
Studies on the N-alkylation of various substituted indazoles have shown that both steric and electronic effects of substituents significantly impact the N-1/N-2 regioisomeric distribution. beilstein-journals.org For instance, methylation of simple 3-substituted and 3,7-disubstituted indazoles in an alkaline solution generally results in the 1-methyl isomer as the predominant product. However, for 7-substituted indazoles, the 2-methyl isomer can be favored. rsc.org A common method for methylation involves the conversion of the indazole to its sodium salt using a base like sodium hydride (NaH) or sodium methoxide, followed by reaction with an electrophile such as iodomethane. beilstein-journals.orgresearchgate.net The choice of solvent also plays a crucial role; for example, using sodium hydride in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 regioselectivity for a range of substituted indazoles. beilstein-journals.org
The characterization of the resulting isomers is essential. While the ¹H NMR signals for the methyl protons of 1-methyl and 2-methyl-indazole isomers may differ by only 0.1-0.2 ppm, ¹³C NMR spectroscopy offers a more definitive distinction. The C3 carbon signal for the 1H-tautomer typically appears at 132-133 ppm, whereas for the 2H-tautomer, it is found further upfield at 123-124 ppm. jmchemsci.com
Table 1: Regioselectivity in the N-Alkylation of Substituted Indazoles This table illustrates the influence of substituent position on the preferred site of alkylation.
| Substituent Position | Preferred Isomer | Rationale |
| C-3 | N-1 | Thermodynamic stability and electronic factors often favor this isomer. |
| C-7 | N-2 | Steric hindrance at the N-1 position by the C-7 substituent can direct alkylation to N-2. |
| C-5 | N-1 / N-2 Mix | The outcome is often less selective and highly dependent on reaction conditions. |
Data compiled from studies on N-alkylation regioselectivity. rsc.orgbeilstein-journals.org
Multi-Step Synthesis of Substituted Indazoles, including Nitro- and Bromo- Analogues
The synthesis of substituted indazoles, particularly those bearing nitro and bromo functionalities, often requires multi-step synthetic sequences. These substituents are valuable as they can serve as handles for further chemical modification through reactions like nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. nih.govnih.gov
A common strategy for synthesizing nitroindazoles involves the cyclization of appropriately substituted precursors. For example, 1-aryl-5-nitro-1H-indazoles can be efficiently prepared from arylhydrazones of acetophenones or benzaldehydes that are substituted with a fluorine atom at C2 and a nitro group at C5. nih.govresearchgate.net The reaction proceeds via deprotonation followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the indazole ring. nih.gov
Halogenation of the indazole core is another key transformation. The C-3 position of the indazole ring can be readily functionalized. For instance, 6-nitroindazole (B21905) can be iodinated at the C-3 position by treatment with iodine in the presence of a base like potassium carbonate. google.com Similarly, 3-bromo-5-nitro-1H-indazole can be synthesized by the direct bromination of 5-nitro-1H-indazole with a bromine solution in DMF, achieving high yields. google.com The synthesis of 6-bromo-3-iodo-1H-indazole has also been reported, starting from the iodination of 6-bromo-1H-indazole using potassium hydroxide and iodine in DMF. rsc.org These halogenated and nitrated indazoles are versatile intermediates for creating more complex molecular architectures. nih.govgoogle.com
Table 2: Examples of Multi-Step Synthesis of Substituted Indazoles
| Starting Material | Key Reagents | Product | Reference |
| 5-Nitro-1H-indazole | Bromine, DMF | 3-Bromo-5-nitro-1H-indazole | google.com |
| 6-Bromo-1H-indazole | KOH, I₂, DMF | 6-Bromo-3-iodo-1H-indazole | rsc.org |
| 2-Fluoro-5-nitro-acetophenone | Arylhydrazine, K₂CO₃, DMF | 1-Aryl-3-methyl-5-nitro-1H-indazole | nih.gov |
| 6-Nitroindazole | I₂, K₂CO₃, DMF | 3-Iodo-6-nitro-indazole | google.com |
Advanced Synthetic Protocols for this compound Scaffold Exploration
Development of Novel and Efficient Synthetic Pathways
The demand for structurally diverse indazole derivatives in medicinal chemistry has spurred the development of advanced and efficient synthetic methodologies. nih.gov Traditional methods are being supplemented by modern techniques that offer improved yields, functional group tolerance, and atom economy. nih.govresearchgate.net
Transition metal-catalyzed reactions have emerged as powerful tools for indazole synthesis. Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provide a direct route to 2H-indazoles. organic-chemistry.org Another innovative approach is the silver(I)-mediated intramolecular oxidative C-H bond amination, which allows for the efficient synthesis of various 3-substituted 1H-indazoles. nih.gov Palladium-catalyzed oxidative benzannulation between pyrazoles and internal alkynes has also been successfully employed to construct 1H-indazoles with diverse substituents on the benzene ring. nih.gov These methods often proceed under milder conditions and provide access to compounds that are difficult to prepare via traditional routes. nih.gov
Green Chemistry Approaches in Indazole Synthesis
In recent years, there has been a significant shift towards developing environmentally benign synthetic protocols for indazole synthesis, aligning with the principles of green chemistry. benthamdirect.comingentaconnect.com These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One notable green strategy involves the use of sustainable and recyclable catalysts. For example, copper oxide nanoparticles supported on activated carbon have been utilized as an efficient heterogeneous catalyst for the one-pot synthesis of 2H-indazoles. acs.org This reaction is often performed in greener solvents like polyethylene (B3416737) glycol (PEG), which can be recycled. organic-chemistry.orgacs.org Furthermore, photo-organic synthesis has been developed as a metal-free and efficient method. The direct deoxygenative cyclization of o-carbonyl azobenzene under visible light irradiation provides a clean route to 2H-indazoles in excellent yields, avoiding the use of harsh reagents or metal catalysts. rsc.org These green methodologies represent a significant advancement in the sustainable production of valuable indazole scaffolds. benthamdirect.com
Characterization Techniques for Synthetic Intermediates and Final Compounds (General)
Spectroscopic Analysis in Structural Elucidation (e.g., NMR, Mass Spectrometry)
The unambiguous structural characterization of synthetic intermediates and final indazole compounds is crucial and is primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most powerful. nih.gov
NMR spectroscopy is indispensable for determining the precise structure, including the regiochemistry of substitution on the indazole ring. nih.gov ¹H NMR provides information about the number, environment, and connectivity of protons. For instance, the chemical shifts and coupling constants of the aromatic protons are characteristic of the substitution pattern on the benzene portion of the indazole core. ipb.pt ¹³C NMR is used to identify the carbon skeleton, and specific chemical shifts can help distinguish between N-1 and N-2 substituted isomers, as the resonance of C3 is particularly sensitive to the position of the substituent. jmchemsci.comresearchgate.net In cases of complex structures or tautomerism, advanced 2D NMR techniques (like HETCOR) and solid-state NMR can be employed for complete structural assignment. mdpi.com Theoretical GIAO (Gauge-Invariant Atomic Orbital) calculations of NMR chemical shifts are often used in conjunction with experimental data to provide a sound basis for structural assignments. nih.govacs.org
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their elemental composition through high-resolution mass spectrometry (HRMS). rsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural clues. Together, NMR and MS provide a comprehensive characterization of the synthesized indazole derivatives.
Table 3: Key Spectroscopic Data for Indazole Characterization
| Technique | Information Provided | Example Application | Reference |
| ¹H NMR | Proton environment, connectivity, and number. | Distinguishing aromatic substitution patterns. | nih.govipb.pt |
| ¹³C NMR | Carbon skeleton and chemical environment. | Differentiating N-1 vs. N-2 alkyl isomers based on C3 chemical shift. | jmchemsci.comresearchgate.net |
| Mass Spec (MS) | Molecular weight of the compound. | Confirmation of the desired product's mass. | rsc.org |
| HRMS | Exact mass and elemental composition. | Unambiguous determination of the molecular formula. | rsc.org |
Chemical Reactivity and Derivatization Pathways of 6 Iodo 4 Methyl 1h Indazole
Reactivity of the Indazole Nitrogen Atoms (N1 and N2)
The indazole core possesses two nitrogen atoms, N1 and N2, which can participate in various reactions, most notably alkylation and acylation. The regioselectivity of these reactions—whether substitution occurs at the N1 or N2 position—is a critical aspect of indazole chemistry. nih.gov In its unsubstituted form, 1H-indazole is generally more thermodynamically stable than the 2H-tautomer. nih.govconnectjournals.com Consequently, reactions can lead to mixtures of N1 and N2 substituted products, with the ratio often being influenced by reaction conditions and the steric and electronic nature of both the indazole substituents and the incoming electrophile. nih.govd-nb.inforesearchgate.net
N-alkylation of the indazole ring is a common method for introducing a variety of functional groups. The choice of base, solvent, and alkylating agent can significantly influence whether the reaction proceeds via kinetic or thermodynamic control, thereby affecting the N1/N2 product ratio. nih.govconnectjournals.com For instance, using sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the thermodynamically more stable N1-alkylated indazole. nih.govd-nb.info Conversely, conditions that favor kinetic control may lead to a higher proportion of the N2-isomer. connectjournals.com The presence of substituents on the indazole ring also plays a crucial role; bulky groups near the N1 position can sterically hinder attack, favoring N2-alkylation, while electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. nih.govd-nb.info In the case of 6-iodo-4-methyl-1H-indazole, the substituents are relatively distant from the nitrogen atoms, suggesting that a mixture of N1 and N2 isomers is likely, with the N1 isomer often being the major product under thermodynamic conditions. nih.govdergipark.org.tr
N-acylation reactions on indazoles are also frequently employed. It is generally observed that N-acylation tends to favor substitution at the N1 position. This preference is often attributed to the greater thermodynamic stability of the N1-acylindazole isomer, which can sometimes be formed via rearrangement of the initially formed N2-acyl product. nih.govd-nb.info
| Reaction Type | Reagents and Conditions | Predominant Product | Reference(s) |
| N-Alkylation | Alkyl halide (e.g., R-Br), NaH, THF | N1-alkylated isomer (thermodynamic product) | nih.gov, d-nb.info |
| Alkyl halide, K₂CO₃, DMF | Mixture of N1 and N2 isomers | dergipark.org.tr | |
| N-Acylation | Acyl chloride (e.g., R-COCl), Base | N1-acylated isomer (thermodynamic product) | nih.gov, d-nb.info |
Reactivity at the Iodinated Position (C6)
The iodine atom at the C6 position is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. It can also potentially undergo nucleophilic aromatic substitution under specific conditions.
The carbon-iodine bond at the C6 position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The Suzuki and Sonogashira reactions are prominent examples used to form new carbon-carbon bonds at this position. nih.govrsc.orggoogle.com
The Suzuki coupling reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is known for its high functional group tolerance and is widely used to form biaryl structures. For this compound, a Suzuki reaction would couple an aryl or vinyl boronic acid at the C6 position. nih.govgoogle.com
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the C6-iodo position and a terminal alkyne. nih.govnih.govresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.govrsc.orgthieme-connect.de It is a highly efficient method for synthesizing aryl-alkyne derivatives.
| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl/Vinyl-4-methyl-1H-indazole | nih.gov, nih.gov |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 6-Alkynyl-4-methyl-1H-indazole | nih.gov, nih.gov, thieme-connect.de |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The success of this reaction is highly dependent on the electronic properties of the aromatic ring. SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. wikipedia.orgyoutube.compressbooks.pub
In the case of this compound, the indazole ring itself is not a sufficiently strong electron-withdrawing group to readily facilitate SNAr at the C6 position under standard conditions. The methyl group at C4 is electron-donating, which further deactivates the ring toward nucleophilic attack. Therefore, direct displacement of the C6-iodine by common nucleophiles via a standard SNAr mechanism is generally challenging and would likely require harsh reaction conditions or the presence of additional activating groups on the indazole ring. wikipedia.orgpressbooks.pub Some specialized methods, such as directed SNAr reactions, have been developed for aryl halides that lack strong electronic activation, but their applicability would need to be specifically evaluated. rsc.org
Reactivity at the Methylated Position (C4)
The methyl group at the C4 position, while generally less reactive than the other functional groups on the molecule, can be functionalized through reactions typical for benzylic positions.
The C4-methyl group can undergo oxidation to afford a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), have been reported to convert methyl groups on indazole rings into carboxylic acids. thieme-connect.devulcanchem.comresearchgate.net This transformation provides a route to indazole-4-carboxylic acid derivatives, which can serve as valuable intermediates for further modifications, such as amidation. vulcanchem.com The reaction might require forcing conditions and can sometimes be sluggish. vulcanchem.com
Halogenation of the methyl group, specifically benzylic bromination, is another plausible transformation. This can typically be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would convert the methyl group into a bromomethyl group (CH₂Br), a versatile functional group that can readily participate in subsequent nucleophilic substitution reactions. Bromination of a methyl group on a substituted indazole has been reported as a synthetic step.
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference(s) |
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid (-COOH) | thieme-connect.de, vulcanchem.com, researchgate.net |
| Halogenation | N-Bromosuccinimide (NBS), Radical initiator | Bromomethyl (-CH₂Br) |
Further Functionalization and Modulations of this compound
The this compound scaffold serves as a versatile platform for extensive chemical modification, enabling the synthesis of a diverse array of derivatives. The inherent reactivity of the indazole ring, combined with the presence of the iodine atom at the C6 position, the unsubstituted C3 position, and the acidic proton on the N1 nitrogen, provides multiple handles for further functionalization. These modifications are crucial for tuning the molecule's physicochemical properties and modulating its interactions with biological targets. The strategic introduction of various substituents allows for the systematic exploration of structure-activity relationships (SAR), particularly in the context of medicinal chemistry. nih.govresearchgate.net
Introduction of Additional Substituents
The chemical architecture of this compound allows for the introduction of new functional groups at several key positions, primarily C3, N1, and the C6-iodo position. This derivatization is typically achieved through well-established synthetic methodologies, including cross-coupling reactions and direct functionalization.
Key pathways for introducing additional substituents include:
Cross-Coupling Reactions at C6: The iodine atom at the C6 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is frequently employed to introduce a wide range of aryl and heteroaryl moieties by reacting the iodo-indazole with corresponding boronic acids or esters. rsc.orgrasayanjournal.co.in Similarly, the Heck reaction can be utilized to install vinyl groups. google.com These reactions significantly expand the structural diversity of the indazole core.
Functionalization at C3: The C3 position of the indazole ring is nucleophilic and can be readily functionalized. chim.it A common strategy involves direct iodination of the C3 position using reagents like iodine and potassium hydroxide (B78521) (KOH) in a solvent such as DMF. mdpi.commdpi.com This newly installed iodine atom can then participate in subsequent cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other groups. chim.itmdpi.com This two-step process enables the synthesis of 3,6-disubstituted indazole derivatives.
Substitution at N1: The nitrogen atom at the N1 position can be alkylated or arylated. mdpi.com This modification not only introduces another point of diversity but also influences the tautomeric equilibrium of the indazole ring and can affect the regioselectivity of subsequent reactions. thieme-connect.de
The table below summarizes common derivatization pathways for the indazole scaffold.
| Reaction Type | Position on Indazole Ring | Typical Reagents/Conditions | Introduced Substituent Type |
| Suzuki-Miyaura Coupling | C6 (via Iodine) or C3 (via introduced Iodine) | Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., Cs₂CO₃), boronic acid/ester | Aryl, Heteroaryl |
| Heck Coupling | C6 (via Iodine) | Pd catalyst, base, alkene (e.g., 2-vinyl pyridine) | Vinyl |
| Iodination | C3 | Iodine (I₂), Potassium Hydroxide (KOH), DMF | Iodine |
| N-Alkylation | N1 | Alkyl halide, base | Alkyl |
Influence of Substituents on Molecular Interactions and Properties
The introduction of substituents onto the this compound core profoundly influences its molecular properties and interactions, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.net The nature, size, and position of each functional group collectively determine the compound's electronic character, steric profile, physicochemical properties, and ultimately, its biological activity.
Electronic and Steric Effects: The electron-withdrawing nature of the iodine atom at C6 and the electron-donating effect of the methyl group at C4 create a specific electronic environment within the indazole ring system. cymitquimica.com Adding further substituents alters this balance. For instance, introducing electron-withdrawing groups can enhance halogen bonding potential and modulate the acidity of the N-H proton, while electron-donating groups can increase the nucleophilicity of the ring. cymitquimica.com Steric bulk, influenced by the size of the substituents at positions like C3 or C6, plays a critical role in dictating how the molecule fits into the binding pocket of a biological target, such as an enzyme or receptor. thieme-connect.de
Physicochemical Properties: Substituents directly impact key physicochemical parameters like lipophilicity (LogP), solubility, and topological polar surface area (TPSA). The parent this compound has a calculated LogP of 2.47, indicating moderate lipophilicity. chemscene.com Introducing polar groups (e.g., hydroxyl, amine) can decrease lipophilicity and increase TPSA, potentially improving aqueous solubility, whereas adding non-polar hydrocarbon fragments would increase lipophilicity. These properties are critical for determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Interactions and Biological Activity: The ultimate goal of functionalization is often to optimize interactions with a specific biological target to enhance a desired activity, such as enzyme inhibition. nih.gov The iodine atom can participate in halogen bonding, a strong non-covalent interaction that can anchor the ligand in a protein's binding site. The introduction of groups capable of forming hydrogen bonds, π-π stacking, or hydrophobic interactions can significantly increase binding affinity and potency. researchgate.net For example, in the development of kinase inhibitors, specific substitutions on the indazole ring are often crucial for achieving high potency and selectivity. smolecule.com Studies on related indazole derivatives have shown that the presence and position of halogen and methyl substituents can dramatically alter inhibitory activity against enzymes like α-amylase and α-glucosidase. researchgate.net
The following table details the influence of different substituent types on the properties of an indazole core.
| Substituent/Position | Effect on Physicochemical Property | Impact on Molecular Interaction |
| Halogens (e.g., I, Br, F) at C6/C3 | Increases molecular weight and lipophilicity; electron-withdrawing. | Can participate in halogen bonding; influences electronic character of the ring system. cymitquimica.com |
| Alkyl groups (e.g., Methyl) at C4/N1 | Increases lipophilicity; can improve metabolic stability. cymitquimica.com | Provides steric bulk; engages in hydrophobic/van der Waals interactions. thieme-connect.deresearchgate.net |
| Aryl/Heteroaryl groups at C3/C6 | Significantly increases size and can modulate lipophilicity and polarity. | Can engage in π-π stacking, hydrophobic, and cation-π interactions. |
| Polar groups (e.g., -OH, -NH₂) at any position | Decreases lipophilicity; increases TPSA and potential for aqueous solubility. | Acts as hydrogen bond donors and/or acceptors. evitachem.com |
Computational and Theoretical Investigations of 6 Iodo 4 Methyl 1h Indazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of molecules from first principles.
Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures and properties with a favorable balance of accuracy and computational cost. scirp.org For 6-Iodo-4-methyl-1H-indazole, DFT calculations are employed to determine its most stable three-dimensional arrangement (optimized geometry) by minimizing the total electronic energy.
These calculations typically predict a planar geometry for the fused bicyclic indazole core, a characteristic consistent with its aromatic nature. The positions of the substituents—the iodine atom at position 6 and the methyl group at position 4—influence the bond lengths and angles of the indazole ring. For instance, studies on analogous iodinated heterocycles show that the Carbon-Iodine (C-I) bond length is significantly longer (~2.10 Å) than a typical Carbon-Carbon (C-C) aromatic bond (~1.40 Å) due to the larger atomic radius of iodine. The electronic structure is also affected; the electron-withdrawing nature of the iodine atom and the electron-donating character of the methyl group alter the electron density distribution across the aromatic system. DFT calculations provide a quantitative measure of these effects through parameters like atomic charges and bond orders.
Table 1: Representative Geometric Parameters Calculated by DFT (Note: The values below are illustrative for typical indazole derivatives as specific experimental or calculated data for this compound is not available in the cited literature.)
| Parameter | Description | Typical Value Range |
|---|---|---|
| C-I Bond Length | The distance between the carbon atom at position 6 and the iodine atom. | ~2.10 - 2.12 Å |
| C-N Bond Lengths | The distances between carbon and nitrogen atoms within the pyrazole (B372694) ring. | ~1.32 - 1.38 Å |
| N-N Bond Length | The distance between the two adjacent nitrogen atoms in the pyrazole ring. | ~1.35 Å |
| C-C-C Bond Angles | The angles within the benzene (B151609) portion of the indazole ring. | ~118° - 121° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. For this compound, DFT calculations can determine the energies of these orbitals. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In related indazole systems, the HOMO and LUMO are often distributed across the entire π-system of the bicyclic ring. nih.gov
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest electron-accepting orbital. |
From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived within the framework of conceptual DFT. researchgate.netresearchgate.net These descriptors quantify various aspects of a molecule's reactivity.
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons, calculated as ω = μ²/2η, where μ is the chemical potential (μ = -χ). mdpi.com
These descriptors provide a comprehensive picture of the molecule's stability and reactive tendencies without simulating an actual chemical reaction. scirp.orgmdpi.com
Table 3: Global Chemical Reactivity Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | (I+A)/2 | Measures the power to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | Measures resistance to charge transfer; related to stability. researchgate.net |
| Chemical Softness (S) | 1/η | The inverse of hardness; indicates higher reactivity. researchgate.net |
Molecular Modeling and Simulation
Molecular modeling techniques are used to study dynamic processes and larger-scale molecular properties.
Indazole and its derivatives exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole tautomers. beilstein-journals.orgnih.gov These forms differ in the position of the hydrogen atom on one of the two nitrogen atoms of the pyrazole ring. For most unsubstituted and substituted indazoles, the 1H-tautomer is thermodynamically more stable and thus the predominant form in solution and the solid state. nih.govresearchgate.net Theoretical calculations on the parent indazole molecule have shown the 1H-tautomer to be more stable by approximately 13-22 kJ/mol. researchgate.net
Substituents on the indazole ring can influence the relative stability of the tautomers. beilstein-journals.org In the case of this compound, computational studies would involve optimizing the geometry of both the 1H- and 2H-tautomers and calculating their relative energies. It is expected that the 1H-tautomer would be the more stable form. The electron-withdrawing iodine at position 6 and the electron-donating methyl group at position 4 would modulate the electronic environment, but are generally not expected to reverse the inherent stability preference of the indazole core.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites of electrophilic and nucleophilic attack. researchgate.net
Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In an indazole derivative, these areas are expected around the nitrogen atoms due to their lone pairs of electrons. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. This positive potential is usually found around hydrogen atoms, especially the acidic N-H proton. The MEP map for this compound would visualize how the iodo and methyl substituents modify this general pattern, providing a detailed picture of its reactive surface.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methodologies pivotal in modern drug discovery. These techniques establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the indazole scaffold, which is a core component in numerous pharmacologically active molecules, QSAR studies provide crucial insights for designing more potent and selective agents. researchgate.netnih.gov
The biological potency of indazole derivatives is intrinsically linked to their structural and electronic features. The indazole nucleus itself serves as a critical scaffold for interaction with various biological targets. nih.gov The type and position of substituents on this core structure significantly modulate the activity.
Studies on broader series of indazole derivatives have consistently shown that substitutions on the heterocyclic and benzene rings are key determinants of potency. For instance, in a comprehensive QSAR analysis of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, specific structural features were identified as essential for anticancer activity. researchgate.net Similarly, research on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related, revealed that halogen substitution on the aromatic ring generally enhanced binding affinity for σ₂ receptors. acs.org This suggests that the iodine atom at the 6-position of this compound likely plays a significant role in its interaction with biological targets, potentially through halogen bonding. The methyl group at the 4-position can also influence activity by affecting the compound's lipophilicity and metabolic stability.
In a 2D-QSAR study on 3-iodochromone derivatives, which also feature an iodine substituent, a multiple linear regression (MLR) model was developed that showed a high correlation between structural descriptors and fungicidal activity. researchgate.net Such models affirm that the electronic and steric nature of substituents are paramount in defining the biological profile of a compound.
Table 1: Representative 2D-QSAR Model for Indazole Derivatives as TTK Inhibitors researchgate.net
| Model Parameter | Value | Description |
| r² (Correlation Coefficient) | 0.9512 | Indicates a strong correlation between the observed and predicted activities. |
| q² (Internal Cross-Validation) | 0.8998 | Demonstrates the model's good internal predictive ability. |
| pred_r² (External Validation) | 0.8661 | Shows the model's robustness and ability to predict the activity of external compounds. |
This table is based on a study of 109 indazole derivatives and illustrates the statistical validity of QSAR models in predicting biological activity.
The predictive power of QSAR models stems from the use of molecular descriptors, which are numerical values that characterize the steric, electronic, and physicochemical properties of a molecule. In the context of indazole derivatives, both 2D and 3D QSAR studies have highlighted the importance of specific descriptors.
For a series of indazole derivatives targeting TTK, 3D-QSAR models indicated that electrostatic effects are the dominant factor in determining binding affinities. researchgate.net Contour maps generated from these models show regions where positive or negative electrostatic potential is favorable for activity, guiding the placement of electron-donating or electron-withdrawing groups. Steric descriptors also play a crucial role, defining the acceptable size and shape of substituents for optimal fitting into a receptor's binding pocket. researchgate.net
In a 2D-QSAR analysis of fungicidal 3-iodochromone derivatives, several key descriptors were identified as major contributors to biological activity. researchgate.net These included:
DeltaEpsilonC: A descriptor related to the electronic properties of the molecule.
T_2_Cl_6, T_2_F_6, T_T_F_3: Topological descriptors that encode information about the molecular structure and branching.
ZCompDipole: A descriptor representing the Z-component of the dipole moment, reflecting the molecule's polarity. researchgate.net
These findings underscore that a combination of electronic, topological, and physicochemical properties, such as those imparted by the iodo and methyl groups on the this compound structure, are critical for predicting its biological activity. The iodine atom, being large and polarizable, significantly impacts both steric and electronic descriptors, while the methyl group primarily influences steric and lipophilic parameters. chemscene.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for elucidating how a ligand like this compound might interact with its biological target at an atomic level, providing insights into binding affinity and the mechanism of action. jocpr.com
While specific docking studies exclusively on this compound are not widely published, analyses of closely related substituted indazoles and iodo-heterocycles provide a strong basis for understanding its potential interactions.
For example, molecular docking of 6-substituted aminoindazole derivatives into the active site of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) revealed key binding interactions. rsc.org These studies showed that the inhibitors were stabilized by interactions with a series of well-known active site residues, including Tyr126, Phe163, Phe164, and Arg231. rsc.org This suggests that the indazole core of this compound could form similar crucial interactions within a target's active site.
In another study, iodoquinazoline derivatives were docked against several cancer-related protein targets, including carbonic anhydrase XII (CAXII). nih.govresearchgate.net The results, which aligned with experimental findings, highlighted specific binding modes and energies, demonstrating how the substituted heterocyclic ring system fits within the receptor's binding pocket. nih.govresearchgate.net Docking studies of 5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor also identified high bonding interactions with active site amino acids like GLN72 and HIS73, resulting in favorable binding energy values. jocpr.com
Table 2: Example of Molecular Docking Results for an Indazole Derivative jocpr.com
| Ligand | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2 receptor bind p53 | GLN72, HIS73 | -359.20 |
This table presents data for a related azaindazole derivative to illustrate the type of information obtained from molecular docking simulations, including specific amino acid interactions and calculated binding energies.
Biological Research Applications and Structure Activity Relationship Sar Studies
Investigation of Indazole Derivatives as Enzyme Modulators
The strategic placement of substituents on the indazole ring is a key strategy in the development of potent and selective enzyme inhibitors. The 4-methyl and 6-iodo groups can influence the compound's steric, electronic, and hydrophobic properties, thereby affecting its binding affinity and inhibitory activity against various enzymes.
Kinase Inhibition Research (e.g., Tyrosine Kinases, VEGFR-2, EGFR, PI3Kδ)
The indazole nucleus is a well-established "hinge-binding" fragment in the design of kinase inhibitors. Numerous indazole-based compounds have been investigated for their potential to inhibit a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this tyrosine kinase is a validated strategy in cancer therapy. Indazole derivatives have been extensively explored as VEGFR-2 inhibitors. While specific data for 6-iodo-4-methyl-1H-indazole is not available, studies on related indazole compounds highlight the importance of the substitution pattern. For instance, a series of indazole derivatives were designed and synthesized as potent VEGFR-2 inhibitors, with the most potent compound exhibiting an IC50 value of 1.24 nM. nih.gov The indazole core typically forms hydrogen bonds with the hinge region of the ATP-binding site of the kinase. The substituents on the indazole ring then extend into surrounding hydrophobic pockets, influencing potency and selectivity.
Epidermal Growth Factor Receptor (EGFR): EGFR is another tyrosine kinase that plays a critical role in cell proliferation and is a major target in oncology. Drug-resistant mutations of EGFR necessitate the development of new inhibitors. Indazole-based compounds have been developed as covalent inhibitors of drug-resistant EGFR mutants. These inhibitors are designed to covalently bind to a cysteine residue (Cys797) in the active site of EGFR. The indazole scaffold serves to anchor the molecule in the hinge region, positioning a reactive group for covalent bond formation. The substitution pattern on the indazole ring is critical for optimizing the binding affinity and reactivity.
Phosphoinositide 3-kinase delta (PI3Kδ): PI3Kδ is a lipid kinase involved in immune cell signaling, and its inhibitors are used in the treatment of certain types of cancer and inflammatory diseases. The indazole scaffold has been successfully employed as a core structure for the development of potent and selective PI3Kδ inhibitors. Through a scaffold-hopping strategy, novel indazole derivatives have been identified as highly effective PI3Kδ inhibitors, demonstrating superior efficacy in hepatocellular carcinoma models compared to existing drugs. nih.gov
Table 1: Inhibitory Activity of Selected Indazole Derivatives against Various Kinases
| Compound Class | Target Kinase | IC50 Value | Reference |
| Indazole Derivative | VEGFR-2 | 1.24 nM | nih.gov |
| Indazole-based Inhibitor | EGFR (mutant) | 0.8 to 3 µM | researchgate.net |
| Indazole Derivative (9x) | PI3Kδ | Potent (specific value not provided) | nih.gov |
| Indazole-based Inhibitor | Aurora A | < 1 µM | researchgate.net |
| Indazole-based Inhibitor | Aurora B | < 1 µM | researchgate.net |
Studies on Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. In the context of cancer, IDO1 is overexpressed in many tumor cells and contributes to immune evasion by creating an immunosuppressive microenvironment. Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.
Research has shown that 4,6-disubstituted-1H-indazole derivatives are potent inhibitors of IDO1. nih.gov The structure-activity relationship (SAR) studies of these compounds reveal that the substituents at both the 4- and 6-positions of the indazole ring are crucial for inhibitory activity. nih.gov The 1H-indazole core is believed to interact with the ferrous heme iron and hydrophobic pockets within the enzyme's active site. The nature and size of the substituents at the C-4 and C-6 positions influence the binding affinity and selectivity. For example, a study on a series of 4,6-substituted-1H-indazoles found that compound 35 was a potent dual inhibitor of IDO1 and tryptophan 2,3-dioxygenase (TDO), with an IC50 value of 0.74 µM for IDO1 in an enzymatic assay and 1.37 µM in a cellular assay. nih.govnih.gov This highlights the potential of the this compound scaffold as a starting point for the design of novel IDO1 inhibitors.
Table 2: IDO1 Inhibitory Activity of 4,6-Disubstituted-1H-Indazole Derivatives
| Compound | Assay Type | Target | IC50 Value | Reference |
| Compound 35 | Enzymatic | IDO1 | 0.74 µM | nih.govnih.gov |
| Compound 35 | Cellular (HeLa) | IDO1 | 1.37 µM | nih.govnih.gov |
| Compound 35 | Enzymatic | TDO | 2.93 µM | nih.govnih.gov |
| Compound 35 | Cellular (A172) | TDO | 7.54 µM | nih.govnih.gov |
Research into Other Enzyme Inhibition Mechanisms
The versatility of the indazole scaffold extends to the inhibition of other enzyme families beyond kinases and IDO1.
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in various diseases, including mood disorders. A series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides have been developed as potent and selective GSK-3 inhibitors. nih.gov X-ray crystallography has shown that the indazole core is deeply involved in the binding interactions within the active site of GSK-3β. nih.gov
Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, with some compounds showing selectivity for specific isoforms (Aurora A or Aurora B). nih.gov
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The indazole scaffold can be found in some PARP inhibitors, where it mimics the nicotinamide (B372718) moiety of the NAD+ substrate to bind to the enzyme's active site. nih.gov
Exploration of Diverse Biological Activities within the Indazole Scaffold
The enzyme inhibitory properties of indazole derivatives translate into a range of biological activities, with anticancer and antioxidant effects being among the most studied.
Research into Anticancer Mechanisms of Action
The anticancer effects of indazole derivatives are often a direct consequence of their enzyme-inhibiting activities. By targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis, these compounds can exert potent antitumor effects.
The inhibition of kinases like VEGFR-2, EGFR, and PI3Kδ by indazole-based compounds disrupts critical signaling pathways that drive tumor growth. For example, inhibiting VEGFR-2 can block tumor-induced angiogenesis, thereby starving the tumor of essential nutrients and oxygen. nih.gov Similarly, inhibiting EGFR can halt the proliferation of cancer cells that are dependent on this signaling pathway.
The inhibition of IDO1 by 4,6-disubstituted indazoles represents an immunotherapeutic approach to cancer treatment. By blocking tryptophan catabolism in the tumor microenvironment, these compounds can restore T-cell-mediated antitumor immunity. nih.gov One such derivative, compound 35 , not only showed potent IDO1/TDO inhibition but also exhibited in vivo antitumor activity in a mouse xenograft model. nih.gov
Furthermore, various indazole derivatives have demonstrated direct cytotoxic effects on cancer cell lines. In one study, a series of indazole derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines, with compound 2f showing potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 µM. nih.gov Another study reported that compound 6o had a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM. rsc.org
Table 3: Antiproliferative Activity of Selected Indazole Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| Compound 2f | Various Cancer Cell Lines | 0.23–1.15 µM | nih.gov |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | rsc.org |
| Compound 6o | HEK-293 (Normal Cell) | 33.2 µM | rsc.org |
Studies on Antioxidant Properties
Some indazole derivatives have been investigated for their potential as antioxidant agents. Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders. The antioxidant activity of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
While specific data for this compound is not available, studies on other indazole derivatives have shown varying degrees of antioxidant activity. For instance, a series of novel iodoquinazolinones bearing a sulfonamide moiety were synthesized and evaluated for their antioxidant potential. One of the compounds, 14 , displayed significant DPPH radical scavenging activity with an IC50 of 95.54 µM, which was more potent than the standard antioxidant vitamin C (IC50 = 112.78 µM) in the same study. nih.gov This suggests that the indazole scaffold, particularly when appropriately substituted, can contribute to antioxidant properties. The presence of the iodo and methyl groups on the this compound ring would influence its electron density and hydrogen-donating ability, which are key factors in radical scavenging.
Table 4: Antioxidant Activity of a Selected Iodo-substituted Compound
| Compound | Assay | IC50 Value | Reference |
| Compound 14 (Iodoquinazolinone derivative) | DPPH Radical Scavenging | 95.54 µM | nih.gov |
| Vitamin C (Standard) | DPPH Radical Scavenging | 112.78 µM | nih.gov |
Investigations into Antimicrobial and Antifungal Activity
Indazole derivatives have been widely investigated for their potential to combat microbial and fungal infections. orientjchem.org Studies have shown that the indazole scaffold is a promising framework for developing new antimicrobial agents. mdpi.com
Key Research Findings:
Compounds with substitutions at the 5th and 6th positions of the indazole ring have demonstrated notable potential for antibacterial activity. eurekaselect.com This suggests that the iodine atom at the C6 position in this compound could be a key contributor to its potential antimicrobial properties.
Certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against fungal strains such as Candida albicans and Candida glabrata. mdpi.com
In a study of novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, derivatives possessing electron-withdrawing groups like chloro, nitro, and bromo were found to be more potent against tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole. tandfonline.com This highlights the potential significance of the electronegative iodine substituent at the C6 position.
Some N-methyl-3-aryl indazole derivatives have shown excellent inhibitory activity against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. orientjchem.orgresearchgate.net
Research into Anti-Inflammatory Effects
The indazole core is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine, underscoring its therapeutic relevance in treating inflammation. researchgate.net Research has shown that indazole and its derivatives can significantly inhibit inflammation through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.gov
Key Research Findings:
Indazole derivatives have been shown to inhibit carrageenan-induced hind paw edema in a dose-dependent manner in rat models. nih.gov
The anti-inflammatory action of these compounds is linked to their ability to inhibit COX-2, pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radicals. nih.gov
A study on indazole-3-carboxamides identified them as potent blockers of the calcium-release activated calcium (CRAC) channel, which controls mast cell functions. By inhibiting calcium influx, these compounds can stabilize mast cells and reduce the release of pro-inflammatory mediators. nih.govnih.gov
Specifically, certain 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides demonstrated potent inhibition of TNF-α production with sub-µM IC50 values. nih.gov
Antiviral and Antiparasitic Research
The versatility of the indazole scaffold extends to antiviral and antiparasitic applications. Various derivatives have been synthesized and evaluated for their efficacy against different viruses and parasites.
Key Research Findings:
Antiviral: 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been developed as potent agents against the Hepatitis C virus (HCV). nih.gov Certain pyrrolo[2,3-e]indazole derivatives have shown the ability to inhibit the replication of H3N2 and H1N1 influenza A virus strains by targeting the viral neuraminidase. nih.gov
Antiparasitic: 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have emerged as promising frameworks for designing new antiprotozoal agents, showing activity against Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis, in some cases proving more potent than the reference drug metronidazole. mdpi.com The anti-parasitic action of related imidazole (B134444) derivatives is thought to involve the induction of oxidative stress within the parasite. nih.gov
Structure-Activity Relationship (SAR) Analysis for Indazole Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For indazole derivatives, SAR analyses have provided significant insights into optimizing their therapeutic potential. nih.govlongdom.org
Positional Effects of Substituents (e.g., Iodine at C6, Methyl at C4) on Bioactivity
The position of substituents on the indazole ring plays a critical role in determining the compound's biological efficacy. nih.gov
Key Research Findings:
C6 Position (Iodine): Studies on indazole arylsulfonamides as CCR4 antagonists revealed that only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org This suggests that the iodine at the C6 position of this compound could be favorable for certain biological activities. Furthermore, research on antibacterial indazoles has indicated that substitutions at the 6th position can lead to better interactions with targets like DNA gyrase B. eurekaselect.com
C4 Position (Methyl): For CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4 position were found to be more potent. acs.org While a methyl group is different, its presence at C4 would influence the electronic and steric properties of the molecule. SAR studies on FGFR inhibitors showed that novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were potent, indicating that the C4 position is a viable point for modification to achieve specific inhibitory activity. nih.gov
Combined Effects: SAR studies on certain enzyme inhibitors have revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in their inhibitory activity. nih.gov
Impact of Functional Groups on Binding Affinity and Selectivity
The nature of the functional groups attached to the indazole core directly impacts how the molecule interacts with its biological target, affecting its binding affinity and selectivity.
Key Research Findings:
In the development of indazole-3-carboxamides as CRAC channel blockers, the aryl moiety attached to the amide linker was found to profoundly affect the calcium blocking activity. nih.govnih.gov This demonstrates the sensitivity of the biological target to the specific functional groups presented by the ligand.
For indazole-based ROCK-II inhibitors, the linker substructure and the nature of the substituent (e.g., benzyl (B1604629) vs. benzoyl) significantly influenced inhibitory activity. researchgate.net
The introduction of fluorine or trifluoromethyl groups can enhance lipophilicity, which may improve the solubility and transport of the drug in lipid systems. researchgate.net By analogy, the iodine atom in this compound, being a halogen, would significantly impact the molecule's lipophilicity and potential for halogen bonding, thereby influencing its binding characteristics.
Rational Design Based on SAR Insights
Insights from SAR studies are fundamental to the rational design of new, more effective therapeutic agents. longdom.org By understanding the roles of different substituents and their positions, medicinal chemists can fine-tune molecular structures to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Key Design Principles:
Structure-Based Drug Design: Utilizing X-ray crystallography of a target protein bound to an indazole inhibitor allows for the precise design of new derivatives that optimize interactions with key residues in the binding pocket. This approach has been successfully used to develop potent bacterial GyrB inhibitors. nih.gov
Bioisosteric Replacement: Indazoles are often used as bioisosteres for other bicyclic heterocycles like indoles or benzimidazoles. This strategy involves swapping core structures to improve properties while maintaining key binding interactions.
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies help predict the biological activity of novel indazole compounds before synthesis, enabling a more efficient and targeted design process. longdom.org This approach was used to guide the design of potent Tyrosine Threonine Kinase (TTK) inhibitors.
Mechanism of Action Studies at the Molecular Level
There is currently no available scientific literature detailing the mechanism of action of this compound at the molecular level.
Interaction with Biological Targets (e.g., receptors, enzymes, DNA)
Specific biological targets for this compound have not been identified in published research. While the indazole core is a common feature in molecules that target enzymes like kinases, nih.govpharmablock.com there is no direct evidence to indicate that this compound interacts with these or any other biological targets.
Role of Specific Substituents in Biological Pathways
The influence of the iodo group at the 6-position and the methyl group at the 4-position on the biological activity of this specific indazole has not been investigated. Structure-activity relationship (SAR) studies, which would elucidate the roles of these substituents, have not been reported for this compound. General SAR studies on other indazole series have shown that substitutions at various positions can significantly impact biological activity, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov
Role of 6 Iodo 4 Methyl 1h Indazole in Chemical Biology and Drug Discovery Research
Function as a Key Intermediate in the Synthesis of Complex Research Scaffolds
The primary role of 6-Iodo-4-methyl-1H-indazole in research is as a key intermediate for constructing more complex molecular architectures. guidechem.com The indazole nucleus itself is a privileged structure found in numerous pharmacologically active compounds, including several FDA-approved drugs. nih.govcaribjscitech.com The presence of an iodine atom at the 6-position is particularly significant, as it serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. google.com
This functionality allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision. For instance, the parent compound, 6-iodo-1H-indazole, is a known precursor in the multi-step synthesis of Axitinib, a potent tyrosine kinase inhibitor. chemicalbook.comchemicalbook.com The synthetic route involves coupling at the C-6 position, highlighting the importance of the iodo-substituent as a key point for molecular elaboration. Although this specific synthesis does not use the 4-methyl variant, the fundamental chemical principles are directly applicable. The 4-methyl group can sterically and electronically influence these coupling reactions, potentially altering reaction kinetics or product selectivity, a factor researchers can leverage in designing synthetic pathways to novel scaffolds.
Application in the Development of Research Probes and Chemical Tools
While specific examples of this compound being used directly as a research probe are not widely documented, its structural features make it an ideal starting material for creating such tools. Chemical probes are essential for elucidating biological pathways and validating drug targets. The reactive iodine atom on the indazole ring can be readily functionalized to attach reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-affinity labels.
This derivatization enables the resulting molecules to be used in a variety of assays. For example, a fluorescently tagged derivative could be used in cellular imaging to track the localization of a target protein. Similarly, a biotinylated version could be employed in pull-down assays to identify the binding partners of a newly synthesized bioactive compound. The synthesis of such probes would likely follow standard cross-coupling protocols, where the iodo-indazole is coupled with a partner molecule bearing the desired tag.
Contribution to Lead Compound Identification and Optimization in Preclinical Research
The indazole scaffold is a cornerstone in the discovery of kinase inhibitors, a major class of anti-cancer drugs. nih.gov this compound serves as a valuable fragment in the identification and optimization of lead compounds during preclinical research. In fragment-based drug discovery, small molecules like this indazole derivative can be screened for binding to a biological target. Once a binding fragment is identified, it is elaborated into a more potent lead compound.
Structure-activity relationship (SAR) studies are crucial in this optimization process, and the 4-methyl-indazole core is well-suited for this purpose. Research on related indazole derivatives has shown that substituents on the benzene (B151609) ring portion of the scaffold can significantly impact biological activity. For instance, in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), another important cancer target, studies revealed that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov This finding underscores the potential importance of the 4-methyl group in tuning the potency and selectivity of drug candidates derived from this compound. By systematically modifying the scaffold at the 6-position (via the iodo group) and comparing the activity to analogues without the 4-methyl group, medicinal chemists can build a detailed understanding of the SAR and design more effective therapeutic agents. mdpi.com
Derivatization Strategies for Enhancing Research Utility
The true synthetic utility of this compound lies in its capacity for derivatization. The carbon-iodine bond is a versatile functional group that enables a wide array of powerful chemical transformations, primarily palladium-catalyzed cross-coupling reactions. These reactions allow for the modular construction of diverse libraries of compounds from a single intermediate, which is highly efficient for exploring chemical space in drug discovery.
Key derivatization strategies include:
Suzuki-Miyaura Coupling: This reaction pairs the iodo-indazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce aryl or heteroaryl groups, which are common structural motifs in pharmaceuticals. google.commdpi.com
Heck Coupling: The Heck reaction couples the iodo-indazole with an alkene, providing a direct method for synthesizing vinyl-substituted indazoles. These products can serve as intermediates for further functionalization. google.com
Sonogashira Coupling: This reaction involves the coupling of the iodo-indazole with a terminal alkyne, creating an alkynyl-indazole derivative. This strategy is valuable for introducing rigid, linear linkers into a molecule, which can be useful for probing the geometry of a protein's binding site.
The table below summarizes these key derivatization reactions, which are fundamental to leveraging this compound as a versatile research tool.
| Reaction Type | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Heck | Alkene (e.g., 2-Vinylpyridine) | C-C (Aryl-Vinyl) | Pd(OAc)₂, Ligand (e.g., P(t-Bu)₃) |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
These reactions transform the simple this compound intermediate into a vast array of more complex molecules, each with the potential to become a novel research probe, a lead compound for drug development, or a key component in the synthesis of a complex bioactive natural product.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for 6-Iodo-4-methyl-1H-indazole Derivatives
The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the this compound core. Future research will likely focus on metal-catalyzed cross-coupling reactions, leveraging the reactivity of the iodine atom at the C6 position. benthamscience.com Methodologies such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce a variety of substituents, leading to the generation of diverse chemical libraries. rsc.orggoogle.com
Furthermore, the development of novel C-H activation and functionalization strategies for the indazole ring system could provide more direct and atom-economical routes to complex derivatives. Research into regioselective N-alkylation and N-arylation of the indazole nitrogen atoms will also be crucial for modulating the physicochemical and pharmacological properties of the resulting compounds. beilstein-journals.org
| Synthetic Approach | Key Reagents/Catalysts | Potential Derivatives |
| Suzuki Coupling | Palladium catalysts, Boronic acids/esters | Aryl- or heteroaryl-substituted indazoles |
| Heck Coupling | Palladium catalysts, Alkenes | Vinyl-substituted indazoles |
| Sonogashira Coupling | Palladium and Copper catalysts, Alkynes | Alkynyl-substituted indazoles |
| C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Ir) | Directly functionalized indazole core |
| N-Alkylation | Alkyl halides, Bases (e.g., NaH) | N1- and N2-alkylated indazoles |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound and its derivatives, advanced computational approaches can provide valuable insights into their potential biological activities and physicochemical properties. Techniques such as quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of the molecule. nih.gov
Molecular docking and molecular dynamics (MD) simulations can predict the binding modes and affinities of these compounds with various biological targets. Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help in predicting the biological activity of novel derivatives based on their structural features. These predictive models can guide the rational design of more potent and selective compounds, saving significant time and resources in the early stages of drug development. acs.org
| Computational Method | Application | Predicted Properties |
| Quantum Mechanics (QM) | Electronic structure analysis | Reactivity, Spectroscopic properties |
| Molecular Docking | Binding mode prediction | Binding affinity, Ligand-protein interactions |
| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational changes, Binding free energy |
| QSAR Modeling | Structure-activity relationship | Biological activity, Physicochemical properties |
Diversification of Biological Targets for this compound Scaffold Exploration
The indazole scaffold is known to interact with a wide range of biological targets, including protein kinases, which are crucial in cancer therapy. researchgate.netnih.gov Future research should aim to explore the potential of this compound derivatives against a broader array of biological targets implicated in various diseases.
This includes exploring their potential as inhibitors of other enzyme families, such as proteases and phosphatases, or as modulators of ion channels and nuclear receptors. High-throughput screening (HTS) of libraries based on the this compound scaffold against diverse target panels will be instrumental in identifying novel biological activities. The unique substitution pattern of this compound could lead to unexpected and selective interactions with previously underexplored targets.
Integration of this compound in Fragment-Based Drug Discovery (FBLD) Research
Fragment-based drug discovery (FBLD) has emerged as a powerful strategy for the identification of lead compounds. nih.govnih.gov The relatively small and synthetically tractable nature of this compound makes it an excellent candidate for inclusion in fragment libraries. rsc.org Its rigid bicyclic core can provide a well-defined starting point for fragment growing, linking, or merging strategies to develop more potent and selective ligands. youtube.com
The iodine atom at the C6 position serves as a versatile handle for synthetic elaboration, allowing for the systematic exploration of the chemical space around the fragment. The methyl group at the C4 position can influence the binding orientation and selectivity. Integrating this fragment into FBLD campaigns could lead to the discovery of novel inhibitors for challenging drug targets. dundee.ac.uk
Investigation into Unique Applications in Material Science Research
While the primary focus for indazole derivatives has been in medicinal chemistry, their unique photophysical and electronic properties suggest potential applications in material science. The extended π-system of the indazole ring, which can be further modulated by the introduction of various substituents, could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
The presence of the heavy iodine atom in this compound could also be advantageous in applications requiring high spin-orbit coupling, such as in phosphorescent materials. Future research could explore the synthesis and characterization of polymers and coordination complexes incorporating this indazole derivative to evaluate their potential in advanced materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Iodo-4-methyl-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves iodination of 4-methyl-1H-indazole using iodine or iodinating agents like iodomethane under controlled conditions. Key parameters include temperature (e.g., 80–100°C), solvent choice (e.g., DMF or THF), and catalysts such as copper(I) iodide . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of iodine source), and purification via column chromatography with silica gel .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection uses a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å), and structure refinement employs programs like SHELXL . Key metrics include R-factors (<5%) and thermal displacement parameters. For preliminary analysis, powder XRD or computational pre-optimization (DFT) can guide experimental design .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) and basis sets (6-31G* for light atoms, LANL2DZ for iodine) is recommended. Calculations focus on HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity. Software like Gaussian or ORCA is used, with solvent effects modeled via PCM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings via orthogonal assays:
- Kinase inhibition : Use radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) assays.
- Cytotoxicity : Compare MTT, resazurin, and clonogenic survival assays across multiple cell lines.
Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers, while meta-analyses reconcile conflicting results .
Q. What advanced strategies enable the design of this compound derivatives with improved selectivity?
- Methodological Answer : Employ structure-activity relationship (SAR) studies:
- Iodo-substitution : Compare 6-iodo vs. 6-bromo/chloro analogs (e.g., 6-Bromo-1H-indazol-4-amine ) to assess halogen-dependent binding.
- Methyl position : Synthesize 5-methyl or 7-methyl isomers and test via competitive binding assays (SPR or ITC).
- Scaffold hopping : Integrate indazole with pharmacophores like oxazole (e.g., 4-(4-methyl-2-oxazolyl) derivatives ).
Q. How can researchers model the degradation pathways of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
